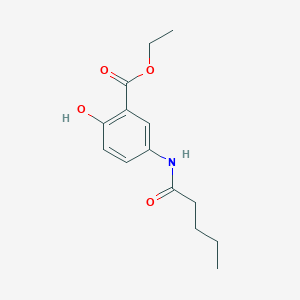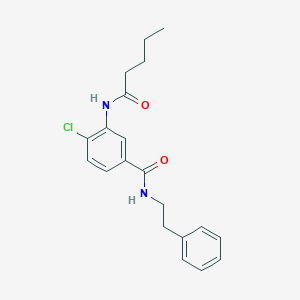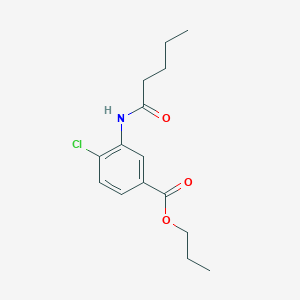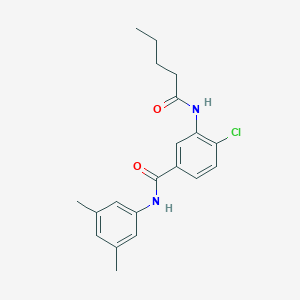![molecular formula C19H21ClN2O3 B308992 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B308992.png)
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide, also known as CI-994, is a small molecule inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, which can lead to chromatin condensation and gene silencing. Inhibition of HDACs can lead to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. CI-994 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions.
作用機序
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide inhibits HDAC enzymes by binding to the active site and preventing the removal of acetyl groups from histones. This leads to increased acetylation of histones, resulting in a more open chromatin structure and increased gene expression. This compound has been shown to inhibit multiple classes of HDAC enzymes, including class I, II, and IV.
Biochemical and Physiological Effects
In addition to its effects on gene expression, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce cellular differentiation and inhibit angiogenesis, which is the formation of new blood vessels that can supply tumors with nutrients. It has also been shown to have anti-inflammatory effects and to modulate immune function.
実験室実験の利点と制限
One advantage of using 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide in lab experiments is its broad-spectrum inhibition of HDAC enzymes. This allows for the study of multiple HDAC targets and the effects of HDAC inhibition on gene expression. However, one limitation is that HDAC inhibitors can have off-target effects, which can complicate the interpretation of results. Additionally, the optimal concentration of this compound for a given experiment may vary depending on the cell type and experimental conditions.
将来の方向性
There are several potential future directions for research on 4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide and HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC isoforms. This could lead to improved therapeutic efficacy and reduced off-target effects. Another area of interest is the combination of HDAC inhibitors with other anticancer agents, such as immunotherapies or targeted therapies. Finally, there is interest in exploring the potential therapeutic applications of HDAC inhibitors in neurodegenerative diseases and other conditions beyond cancer.
合成法
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide can be synthesized using a multistep process starting from 4-chloro-3-nitrobenzoic acid. The nitro group is reduced to an amine, which is then coupled with 3-methoxybenzoyl chloride to form the benzamide intermediate. The final step involves coupling the benzamide intermediate with isobutyl isocyanate to form the desired compound.
科学的研究の応用
4-chloro-N-isobutyl-3-[(3-methoxybenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including leukemia, lymphoma, and solid tumors. It has also been shown to enhance the activity of other anticancer agents, such as radiation and chemotherapy.
特性
分子式 |
C19H21ClN2O3 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC名 |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(2)11-21-18(23)14-7-8-16(20)17(10-14)22-19(24)13-5-4-6-15(9-13)25-3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) |
InChIキー |
XWKWUTSIUHZWFT-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
正規SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)








![4-chloro-N-isopentyl-3-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B308932.png)